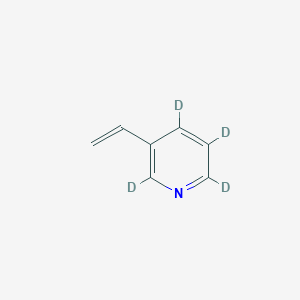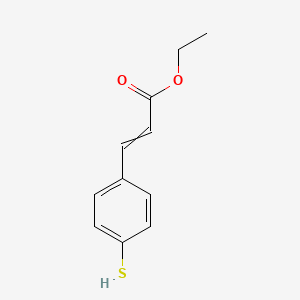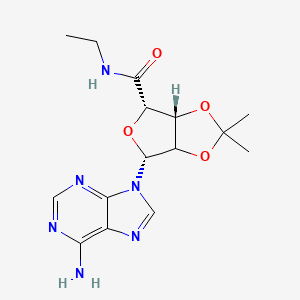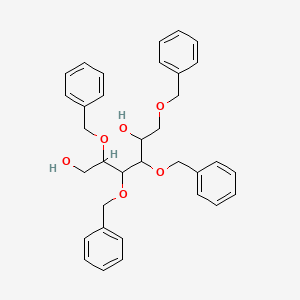
2-NITROBENZOIC ACID-(RING-UL-14C)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-NITROBENZOIC ACID-(RING-UL-14C) is a radiolabeled compound used in various scientific research applications. It is a derivative of 2-nitrobenzoic acid, where the benzene ring is uniformly labeled with carbon-14. The molecular formula of this compound is C7H5NO4, and it has a molecular weight of 167.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-nitrobenzoic acid . The carbon-14 labeling is achieved through a specialized process that incorporates the isotope into the benzene ring.
Industrial Production Methods
Industrial production of 2-NITROBENZOIC ACID-(RING-UL-14C) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-NITROBENZOIC ACID-(RING-UL-14C) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming anthranilic acid.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical.
Major Products Formed
Applications De Recherche Scientifique
2-NITROBENZOIC ACID-(RING-UL-14C) is widely used in scientific research due to its radiolabeled nature. Some key applications include:
Mécanisme D'action
The mechanism of action of 2-NITROBENZOIC ACID-(RING-UL-14C) involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The radiolabeled carbon-14 allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions .
Comparaison Avec Des Composés Similaires
2-NITROBENZOIC ACID-(RING-UL-14C) can be compared with other nitrobenzoic acids and radiolabeled compounds:
Benzoic Acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the carboxylic acid group, affecting its solubility and reactivity.
Anthranilic Acid: Formed by the reduction of 2-nitrobenzoic acid, it has an amine group instead of a nitro group.
3-Nitrobenzoic Acid: Similar structure but with the nitro group in the meta position, leading to different reactivity and properties.
4-Nitrobenzoic Acid: Similar structure but with the nitro group in the para position, affecting its chemical behavior.
2-NITROBENZOIC ACID-(RING-UL-14C) is unique due to its radiolabeled nature, which allows for detailed tracking and analysis in various scientific studies .
Propriétés
Numéro CAS |
104810-18-6 |
|---|---|
Formule moléculaire |
C7H5NO4 |
Poids moléculaire |
179.23 |
Synonymes |
2-NITROBENZOIC ACID-(RING-UL-14C) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)


![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)
pyrimidine-2,4-dione](/img/structure/B1140558.png)

![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)
![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)
